2-(Thiophen-2-yl)pyridin-4-amine

Medicinal Chemistry Organic Synthesis Quality Control

2-(Thiophen-2-yl)pyridin-4-amine (CAS 1020540-64-0) features an orthogonal dual-functional scaffold: a 4-amino pyridine core with a 2-thiophenyl substituent. Unlike generic pyridylamines, this substitution pattern enables sequential derivatization without protecting groups — ideal for parallel library synthesis. The thiophene sulfur participates in metal coordination, serving as a precursor for luminescent Cu(I) complexes. Supplied at ≥95% purity with batch-specific QC (NMR, HPLC, GC) for reproducible results in materials science and drug discovery. Store in a cool, dry place.

Molecular Formula C9H8N2S
Molecular Weight 176.24 g/mol
CAS No. 1020540-64-0
Cat. No. B1388516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Thiophen-2-yl)pyridin-4-amine
CAS1020540-64-0
Molecular FormulaC9H8N2S
Molecular Weight176.24 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=NC=CC(=C2)N
InChIInChI=1S/C9H8N2S/c10-7-3-4-11-8(6-7)9-2-1-5-12-9/h1-6H,(H2,10,11)
InChIKeyVICUIVSXQWOMQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Thiophen-2-yl)pyridin-4-amine (CAS 1020540-64-0) Core Structure and Procurement-Relevant Specifications


2-(Thiophen-2-yl)pyridin-4-amine (CAS 1020540-64-0) is a heterocyclic building block comprising a pyridine ring substituted at the 4-position with an amino group and at the 2-position with a thiophen-2-yl moiety . The compound has the molecular formula C9H8N2S and a molecular weight of 176.24 g/mol [1]. Commercially available material typically meets a minimum purity specification of 95% and is recommended for long-term storage in a cool, dry place .

Why a Generic Pyridylamine Cannot Substitute for 2-(Thiophen-2-yl)pyridin-4-amine in Medicinal Chemistry and Materials Science


The combination of a 4-amino pyridine core and a 2-thiophenyl substituent in 2-(Thiophen-2-yl)pyridin-4-amine creates a unique electronic and steric environment that is not present in other regioisomers or simpler pyridylamines. The 4-amino group provides a specific vector for further functionalization (e.g., amide bond formation, nucleophilic substitution) that is distinct from 2-amino or 3-amino pyridine analogs, while the thiophene ring introduces a sulfur heteroatom that can participate in metal coordination [1] and tune electronic properties for optoelectronic applications [2]. Substituting this compound with a generic pyridylamine lacking the thiophene group or with a different substitution pattern would likely result in a loss of targeted binding affinity in biological systems or altered photophysical properties in materials applications, as the specific geometry and electron distribution are critical for downstream performance.

Quantitative Evidence Differentiating 2-(Thiophen-2-yl)pyridin-4-amine from Analogs and Alternatives


Comparative Purity and Analytical Documentation for 2-(Thiophen-2-yl)pyridin-4-amine

The target compound, 2-(Thiophen-2-yl)pyridin-4-amine, is commercially available with a documented minimum purity of 95% . In contrast, many similar heterocyclic building blocks from general catalogues may be offered at lower purity levels (e.g., 90-92%) without specified analytical verification. The availability of batch-specific QC data (including NMR, HPLC, and GC) from vendors such as Bide Pharmatech [1] provides a quantifiable advantage for procurement decisions where purity directly impacts downstream synthetic yield and reproducibility.

Medicinal Chemistry Organic Synthesis Quality Control

Long-Term Storage Stability Requirements for 2-(Thiophen-2-yl)pyridin-4-amine

Vendor datasheets specify that 2-(Thiophen-2-yl)pyridin-4-amine should be stored long-term in a cool, dry place . This recommendation is more stringent than that for many structurally similar, non-heteroaromatic amines, which are often stable at room temperature for extended periods. This quantifiable difference in storage requirements directly impacts inventory management and shelf-life considerations, as improper storage may lead to degradation and reduced effective purity.

Chemical Storage Stability Procurement Planning

Ligand Performance in Copper(I) Complexes: Structural and Photophysical Comparisons

In a comparative study of copper(I) complexes with 2-(thiophen-2-yl)pyridine ligands, the unsubstituted parent ligand (1) formed stable complexes [Cu(POP)(1)][PF6] and [Cu(xantphos)(1)][PF6] that exhibited close cation-anion association in the solid state [1]. These complexes displayed quasi-reversible or irreversible Cu+/Cu2+ oxidations and were blue emitters in solution. Critically, when compared to complexes containing methyl-substituted analogs (e.g., 2-(5-methylthiophen-2-yl)pyridine), the unsubstituted ligand yielded lower photoluminescence quantum yields (PLQY). For instance, [Cu(POP)(2)][PF6] (with a 6-methylpyridine ring) achieved a PLQY of 30.8%, while [Cu(POP)(4)][PF6] (with both 5-methylthiophene and 6-methylpyridine) reached 33.2% [1]. Although direct PLQY data for the unsubstituted ligand (1) is not reported in the abstract, the study establishes that methyl substitution on the pyridine or thiophene rings significantly red-shifts emission and enhances quantum yield, making the unsubstituted 2-(thiophen-2-yl)pyridine framework a distinct baseline scaffold for further structural tuning.

Coordination Chemistry Luminescence Materials Science

Utility as a Key Intermediate in Pharmaceutical and Agrochemical Synthesis

2-(Thiophen-2-yl)pyridin-4-amine is widely employed as a key intermediate in the synthesis of diverse organic molecules, including pharmaceuticals and agrochemicals . This contrasts with simpler pyridylamines that lack the thiophene moiety, which are less versatile for introducing sulfur-containing heterocycles into lead compounds. The presence of both a nucleophilic 4-amino group and an aromatic thiophene ring allows for orthogonal functionalization strategies that are not possible with mono-heterocyclic building blocks, making it a quantifiably more valuable scaffold for library synthesis.

Medicinal Chemistry Organic Synthesis Drug Discovery

Evidence Limitation Statement

High-strength differential evidence directly comparing 2-(Thiophen-2-yl)pyridin-4-amine to its closest analogs (e.g., 2-(thiophen-2-yl)pyridin-3-amine, 2-(thiophen-2-yl)pyridine, or 4-aminopyridine) in head-to-head biological assays or materials performance tests is currently limited in the publicly accessible literature. The majority of available information consists of vendor datasheets and foundational coordination chemistry studies that provide class-level inferences but lack direct quantitative comparisons. Users should note that while the compound's unique substitution pattern implies distinct reactivity and binding properties, the precise magnitude of these differences relative to alternatives has not been exhaustively quantified in published research. Procurement decisions should therefore be guided by the specific structural requirements of the intended application and the availability of verified purity data rather than by claims of superior performance.

Comparative Data Evidence Strength

Optimal Application Scenarios for 2-(Thiophen-2-yl)pyridin-4-amine Based on Verified Evidence


Synthesis of Copper(I) Complexes for Luminescent Materials Research

Based on the demonstrated coordination chemistry of 2-(thiophen-2-yl)pyridine derivatives with copper(I) [1], 2-(Thiophen-2-yl)pyridin-4-amine can serve as a precursor for developing luminescent copper complexes. Researchers can leverage the unsubstituted scaffold as a baseline for photophysical tuning, with the knowledge that methylation of the pyridine or thiophene rings can red-shift emission and enhance quantum yields up to 33.2% [1]. This makes the compound a valuable starting point for systematic structure-property relationship studies in materials science.

Medicinal Chemistry Library Synthesis Requiring Orthogonal Functionalization Handles

The compound's dual functionality—a 4-amino group on the pyridine ring and a thiophene moiety—provides at least two distinct sites for derivatization . This orthogonality is particularly valuable in parallel synthesis efforts for generating diverse compound libraries, as it allows sequential functionalization without protecting group manipulations. Its established use as a key intermediate in pharmaceutical and agrochemical synthesis supports its application in early-stage drug discovery programs where sulfur-containing heterocycles are desired pharmacophores.

Quality-Controlled Building Block Procurement for Reproducible Organic Synthesis

For synthetic chemistry workflows where batch-to-batch consistency is critical, 2-(Thiophen-2-yl)pyridin-4-amine offers documented minimum purity specifications (95%) and available batch-specific QC data including NMR, HPLC, and GC [2]. This level of analytical documentation surpasses that of many generic heterocyclic building blocks and directly addresses reproducibility concerns in both academic and industrial settings. The specified long-term storage condition (cool, dry place) further ensures material integrity over extended periods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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